molecular formula C20H18N2O5S B13378469 methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B13378469
M. Wt: 398.4 g/mol
InChI Key: GNHYZIFVLQLHEK-GZTJUZNOSA-N
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Description

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves the condensation of a primary amine with an aldehyde to form a Schiff base, followed by cyclization with a thiazolidinone derivative. The reaction is usually carried out in methanol and dichloromethane at room temperature, with sodium borohydride as a reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidinone ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are of interest for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-({2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is unique due to its combination of a thiazolidinone ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

Methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, methoxy group, and phenoxyacetate moiety. The structural formula can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various bacterial strains.

Key Findings:

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it showed effectiveness greater than that of common antibiotics like ampicillin and streptomycin.
    • Minimum Inhibitory Concentrations (MICs) ranged from 0.004 mg/mL to 0.045 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
  • Antifungal Activity :
    • The compound also displayed antifungal properties, with MIC values between 0.004 mg/mL and 0.06 mg/mL. It was particularly effective against fungi such as Trichoderma viride .
Microorganism MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Escherichia coli0.0450.090
Trichoderma viride0.0060.012

Anticancer Activity

Emerging research indicates that compounds containing thiazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

  • A study demonstrated that thiazole-based compounds inhibited cancer cell proliferation in vitro, specifically in breast and prostate cancer cell lines .
  • Another investigation revealed that methyl derivatives of thiazoles showed cytotoxic effects on leukemia cells, with IC50 values indicating potent activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Interference with DNA Synthesis : The thiazole ring may interact with DNA or RNA synthesis pathways, disrupting cellular replication processes.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H18N2O5S/c1-25-15-9-5-14(6-10-15)21-20-22-19(24)17(28-20)11-13-3-7-16(8-4-13)27-12-18(23)26-2/h3-11H,12H2,1-2H3,(H,21,22,24)/b17-11+

InChI Key

GNHYZIFVLQLHEK-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)OC)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)S2

Origin of Product

United States

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